Cas no 2034430-35-6 (N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide structure
2034430-35-6 structure
商品名:N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS番号:2034430-35-6
MF:C14H16N4O2S
メガワット:304.367441177368
CID:5552140
PubChem ID:91814606

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
    • AKOS026688917
    • 2034430-35-6
    • N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
    • N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methylthiadiazole-5-carboxamide
    • F6472-0025
    • インチ: 1S/C14H16N4O2S/c1-9-13(21-17-16-9)14(19)15-10-3-5-11(6-4-10)18-7-12(8-18)20-2/h3-6,12H,7-8H2,1-2H3,(H,15,19)
    • InChIKey: ZQTOUQOXYKKIJC-UHFFFAOYSA-N
    • ほほえんだ: S1C(=C(C)N=N1)C(NC1C=CC(=CC=1)N1CC(C1)OC)=O

計算された属性

  • せいみつぶんしりょう: 304.09939694g/mol
  • どういたいしつりょう: 304.09939694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 370
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 95.6Ų

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6472-0025-50mg
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034430-35-6 90%+
50mg
$160.0 2023-07-05
Life Chemicals
F6472-0025-10mg
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034430-35-6 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F6472-0025-100mg
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034430-35-6 90%+
100mg
$248.0 2023-07-05
Life Chemicals
F6472-0025-5μmol
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034430-35-6 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F6472-0025-1mg
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034430-35-6 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F6472-0025-4mg
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034430-35-6 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F6472-0025-2μmol
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034430-35-6 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F6472-0025-5mg
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034430-35-6 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F6472-0025-30mg
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034430-35-6 90%+
30mg
$119.0 2023-07-05
Life Chemicals
F6472-0025-40mg
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
2034430-35-6 90%+
40mg
$140.0 2023-07-05

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 関連文献

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamideに関する追加情報

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: A Comprehensive Overview

The compound with CAS No 2034430-35-6, known as N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential therapeutic applications. The molecule combines a 1,2,3-thiadiazole ring system with a substituted phenyl group and an azetidine moiety, creating a structure that exhibits intriguing chemical properties.

The 1,2,3-thiadiazole ring system is a heterocyclic structure that is well-known for its stability and reactivity in various chemical reactions. In this compound, the thiadiazole ring is further substituted with a methyl group at the 4-position, which may influence its electronic properties and reactivity. The phenyl group attached to the thiadiazole ring is substituted at the para position with an azetidine moiety. Azetidine is a four-membered ring containing one nitrogen atom, which contributes to the molecule's unique stereochemical properties.

Recent studies have focused on the synthesis and characterization of N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. Researchers have explored various synthetic routes to construct this compound, including nucleophilic substitution reactions and coupling reactions. These studies have highlighted the importance of controlling reaction conditions to achieve high yields and purity of the final product.

The methoxy group attached to the azetidine ring introduces additional electronic effects into the molecule. This substitution pattern may enhance the compound's solubility in organic solvents or improve its bioavailability when used as a drug candidate. The carboxamide group at the 5-position of the thiadiazole ring is another key feature of this compound. Carboxamides are commonly found in pharmaceutical agents due to their ability to form hydrogen bonds and interact with biological targets.

Recent research has also investigated the pharmacological properties of N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. In vitro studies have shown that this compound exhibits potent inhibitory activity against certain enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. These findings suggest that the compound could be a promising lead for drug development.

The synthesis of this compound involves multiple steps, including the preparation of intermediates such as 4-methylthiadiazoles and substituted phenyl azetidines. Researchers have optimized reaction conditions to ensure high yields and minimize side reactions. For example, coupling reactions between aryl halides and azetidine derivatives have been performed under palladium-catalyzed cross-coupling conditions.

In addition to its potential therapeutic applications, N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been studied for its physical properties. Determination of its melting point, solubility in various solvents, and stability under different conditions has provided valuable information for its use in pharmaceutical formulations.

Recent advances in computational chemistry have enabled researchers to model the molecular interactions of this compound with biological targets at an atomic level. These studies have provided insights into how the structural features of N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide contribute to its pharmacological activity.

In conclusion,N-(4-(3-methoxyazetidin-1-y l)phenyl)-4-methyl -1 ,2 ,3 -th iad iazole -5 -carb ox amide represents a significant advancement in medicinal chemistry. Its unique structure and promising pharmacological properties make it a valuable candidate for further research and potential drug development.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.